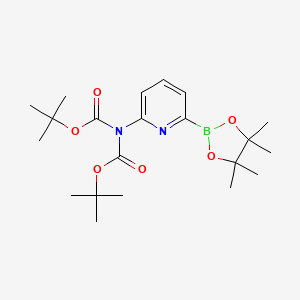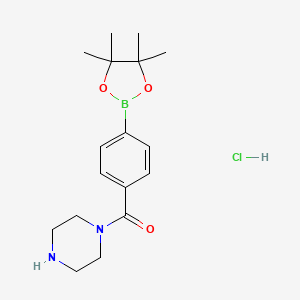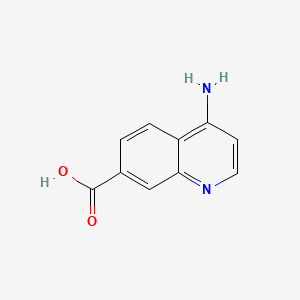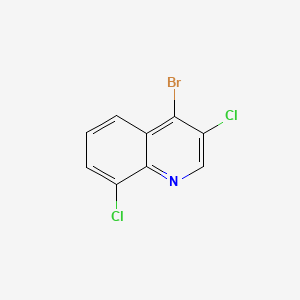![molecular formula C24H25ClN4O4 B571872 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RP 001 Hydrochlorid ist ein potenter und selektiver Agonist des Sphingosin-1-Phosphat-Rezeptors 1 (S1P1). Diese Verbindung ist bekannt für ihre hohe Affinität und Spezifität, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Immunologie und Pharmakologie. Die chemische Struktur von RP 001 Hydrochlorid ist durch seine Summenformel C24H25ClN4O4 und ein Molekulargewicht von 468,93 g/mol gekennzeichnet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RP 001 Hydrochlorid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen in der Regel:
Bildung der Kernstruktur: Der erste Schritt umfasst die Konstruktion der heterocyclischen Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
Modifikationen der funktionellen Gruppen: Anschließende Schritte beinhalten die Einführung verschiedener funktioneller Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern. Dies kann Halogenierungs-, Nitrierungs- und Veresterungsreaktionen umfassen.
Endgültige Bildung des Hydrochlorids: Der letzte Schritt umfasst die Umwandlung der freien Base in ihre Hydrochloridsalzform, die in der Regel durch Reaktion der freien Base mit Salzsäure unter kontrollierten Bedingungen erreicht wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von RP 001 Hydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst:
Optimierung der Reaktionsbedingungen: Industrielle Prozesse beinhalten oft die Optimierung von Temperatur, Druck und Lösungsmittelbedingungen, um die Ausbeute und Reinheit zu maximieren.
Reinigungstechniken: Fortschrittliche Reinigungstechniken wie Umkristallisation, Chromatographie und Destillation werden eingesetzt, um die hohe Reinheit des Endprodukts zu gewährleisten.
Wirkmechanismus
Target of Action
RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating cellular responses, including cell proliferation, survival, migration, and adhesion .
Mode of Action
RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction leads to changes in the receptor’s activity and influences downstream cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by RP 001 hydrochloride is the S1P/S1PR pathway . This pathway impacts multiple cellular functions, exerts anti-inflammatory and anti-apoptotic effects, promotes remyelination, and improves outcomes in several central nervous system (CNS) diseases .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP 001 hydrochloride are not readily available, it’s known that the compound causes dose-dependent rapid lymphopenia with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is rapidly absorbed and distributed in the body, exerting its effects shortly after administration .
Result of Action
RP 001 hydrochloride elicits dose-dependent lymphopenia of CD4+ T cells and induces acute lymphopenia with rapid recovery to untreated levels . In addition, it has been found to improve neurological outcomes after subarachnoid hemorrhage by reducing inflammation . It also inhibits tertiary lymphoid tissue reactivation and hypersensitivity in the lung .
Biochemische Analyse
Biochemical Properties
RP 001 hydrochloride plays a significant role in biochemical reactions by acting as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This compound interacts with the S1P1 receptor, inducing its internalization and polyubiquitination in a dose-dependent manner . The interaction between RP 001 hydrochloride and S1P1 is competitive with W146, a selective S1P1 antagonist . This interaction is crucial for modulating immune responses and has been shown to induce lymphopenia in mice .
Cellular Effects
RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, RP 001 hydrochloride reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice . Additionally, it inhibits the enlargement of B cell-rich tertiary lymphoid tissues and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis .
Molecular Mechanism
The molecular mechanism of RP 001 hydrochloride involves its binding interactions with the S1P1 receptor. By acting as an agonist, RP 001 hydrochloride induces the internalization and polyubiquitination of the S1P1 receptor . This process leads to the modulation of immune responses and the reduction of lymphocyte levels in the bloodstream. The compound’s ability to inhibit the reactivation of tertiary lymphoid tissues and reduce neutrophil accumulation further highlights its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RP 001 hydrochloride change over time. The compound has been shown to be stable under specific storage conditions, with a stability of up to four years when stored at -20°C . Over time, RP 001 hydrochloride induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . Long-term studies have demonstrated its ability to reduce S1P1-EGFP expression ex vivo on lymphocytes .
Dosage Effects in Animal Models
The effects of RP 001 hydrochloride vary with different dosages in animal models. At low doses, the compound induces lymphopenia in mice, while higher doses result in more pronounced effects on immune responses . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s ability to modulate immune responses suggests a potential for dose-dependent effects .
Metabolic Pathways
RP 001 hydrochloride is involved in metabolic pathways related to sphingosine-1-phosphate signaling. It interacts with the S1P1 receptor, leading to the modulation of immune responses and the reduction of lymphocyte levels . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in sphingosine-1-phosphate signaling suggests potential interactions with other metabolic pathways .
Transport and Distribution
RP 001 hydrochloride is transported and distributed within cells and tissues through interactions with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the S1P1 receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact transporters or binding proteins involved in its distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of RP 001 hydrochloride is primarily associated with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact targeting signals or post-translational modifications that direct RP 001 hydrochloride to specific compartments or organelles have not been extensively studied .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RP 001 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Core Structure: The initial step involves the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, nitration, and esterification reactions.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form, typically achieved by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of RP 001 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often involve optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
RP 001 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, was möglicherweise die Aktivität der Verbindung verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride werden unter verschiedenen Bedingungen verwendet, einschließlich saurer oder basischer Umgebungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung in Forschungsanwendungen erhöht wird.
Wissenschaftliche Forschungsanwendungen
RP 001 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Immunologie: Es wird verwendet, um die Rolle von S1P1 bei der Immunzellmigration und -funktion zu untersuchen.
Industrie: In der pharmazeutischen Industrie dient RP 001 Hydrochlorid als Leitverbindung für die Entwicklung neuer Medikamente, die auf S1P1-Rezeptoren abzielen.
Wirkmechanismus
RP 001 Hydrochlorid entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des S1P1-Rezeptors. Diese Aktivierung führt zur Internalisierung und Polyubiquitinierung des Rezeptors, was letztendlich zu seinem Abbau führt . Die nachgeschalteten Wirkungen umfassen die Modulation der Immunzellmigration, die Reduktion der Lymphozytenzahl im Blutkreislauf und die Veränderung verschiedener zellulärer Signalwege. Die hohe Spezifität der Verbindung für S1P1 gegenüber anderen Sphingosin-1-Phosphat-Rezeptoren (S1P2-S1P5) unterstreicht ihre Nützlichkeit in gezielten Forschungsanwendungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod (FTY720): Ein weiterer S1P1-Agonist, der zur Behandlung von Multipler Sklerose eingesetzt wird. Im Gegensatz zu RP 001 Hydrochlorid ist Fingolimod ein Prodrug, das eine Phosphorylierung benötigt, um aktiv zu werden.
Siponimod (BAF312): Ein selektiver S1P1- und S1P5-Agonist, der zur Behandlung von Multipler Sklerose eingesetzt wird. Es hat eine längere Halbwertszeit im Vergleich zu RP 001 Hydrochlorid.
Ozanimod (RPC1063): Ein selektiver S1P1- und S1P5-Agonist mit Anwendungen bei der Behandlung von entzündlichen Darmerkrankungen und Multipler Sklerose.
Einzigartigkeit von RP 001 Hydrochlorid
RP 001 Hydrochlorid ist aufgrund seiner kurz wirkenden Natur und seiner hohen Spezifität für S1P1 einzigartig. Sein schneller Wirkungseintritt und seine reversiblen Effekte machen es zu einem hervorragenden Werkzeug für die Untersuchung akuter Reaktionen in biologischen Systemen . Darüber hinaus reduziert seine minimale Aktivität auf andere S1P-Rezeptoren Off-Target-Effekte, wodurch seine Nützlichkeit in präzisen mechanistischen Studien erhöht wird .
Eigenschaften
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)


![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)
